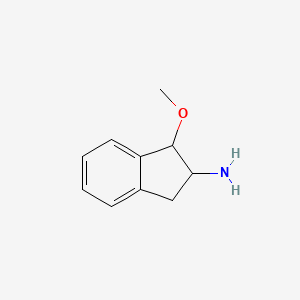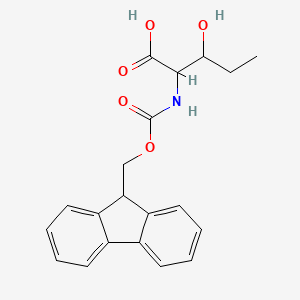
1-(4-アミノフェニル)ピペリジン-3-オール
説明
1-(4-Aminophenyl)piperidin-3-ol is a chemical compound with the molecular formula C11H16N2O It is a piperidine derivative, characterized by the presence of an amino group attached to a phenyl ring and a hydroxyl group attached to the piperidine ring
科学的研究の応用
1-(4-Aminophenyl)piperidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
作用機序
Target of Action
1-(4-Aminophenyl)piperidin-3-ol is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives are known to interact with various biological targets, leading to a wide range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, leading to a wide range of pharmacological effects .
Result of Action
Piperidine derivatives are known to have various pharmacological applications .
生化学分析
Biochemical Properties
1-(4-Aminophenyl)piperidin-3-ol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to an accumulation of acetylcholine, affecting neurotransmission.
Cellular Effects
The effects of 1-(4-Aminophenyl)piperidin-3-ol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound can alter signaling pathways by inhibiting cholinesterase, leading to increased acetylcholine levels . This can affect synaptic transmission and overall neuronal communication. Additionally, it has been shown to impact gene expression related to neurotransmitter synthesis and degradation.
Molecular Mechanism
At the molecular level, 1-(4-Aminophenyl)piperidin-3-ol exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as cholinesterase, inhibiting their activity . This binding interaction prevents the breakdown of acetylcholine, leading to its accumulation. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the synthesis of specific proteins involved in neurotransmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Aminophenyl)piperidin-3-ol have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure can lead to its degradation . Long-term effects observed in in vitro and in vivo studies include sustained inhibition of cholinesterase activity and prolonged accumulation of acetylcholine, which can affect cellular communication and function.
Dosage Effects in Animal Models
The effects of 1-(4-Aminophenyl)piperidin-3-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits cholinesterase activity without causing significant adverse effects . At higher doses, toxic effects such as neurotoxicity and disruption of normal cellular processes have been observed. These threshold effects highlight the importance of dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
1-(4-Aminophenyl)piperidin-3-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux by altering the levels of specific metabolites involved in neurotransmitter synthesis and degradation. These interactions can influence the overall metabolic balance within cells and tissues.
Transport and Distribution
The transport and distribution of 1-(4-Aminophenyl)piperidin-3-ol within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, such as the nervous system. The compound’s distribution is crucial for its efficacy and potential therapeutic applications.
Subcellular Localization
1-(4-Aminophenyl)piperidin-3-ol exhibits specific subcellular localization, which affects its activity and function. The compound is often directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is essential for its interaction with target enzymes and proteins, thereby modulating cellular processes effectively.
準備方法
Synthetic Routes and Reaction Conditions
1-(4-Aminophenyl)piperidin-3-ol can be synthesized through several synthetic routes. One common method involves the reduction of 1-(4-nitrophenyl)piperidin-3-ol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the temperature maintained at around 25-30°C and the pressure at 1-2 atm. Another method involves the reductive amination of 4-aminobenzaldehyde with piperidin-3-ol in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of 1-(4-Aminophenyl)piperidin-3-ol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in a solid form suitable for various applications.
化学反応の分析
Types of Reactions
1-(4-Aminophenyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 1-(4-aminophenyl)piperidin-3-one.
Reduction: Formation of 1-(4-aminophenyl)piperidin-3-amine.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
類似化合物との比較
1-(4-Aminophenyl)piperidin-3-ol can be compared with other similar compounds such as:
1-(4-Aminophenyl)piperidin-4-ol: Similar structure but with the hydroxyl group attached to the fourth position of the piperidine ring.
1-(3-Aminophenyl)piperidin-3-ol: Similar structure but with the amino group attached to the third position of the phenyl ring.
1-(4-Nitrophenyl)piperidin-3-ol: Similar structure but with a nitro group instead of an amino group.
The uniqueness of 1-(4-Aminophenyl)piperidin-3-ol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
IUPAC Name |
1-(4-aminophenyl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c12-9-3-5-10(6-4-9)13-7-1-2-11(14)8-13/h3-6,11,14H,1-2,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPPPMAWVWTROZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801304431 | |
| Record name | 1-(4-Aminophenyl)-3-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801304431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63226-14-2 | |
| Record name | 1-(4-Aminophenyl)-3-piperidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63226-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Aminophenyl)-3-piperidinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801304431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5-[4-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1319012.png)
![N-Pyridin-4-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-benzamide](/img/structure/B1319013.png)


![2-Methylthieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1319026.png)
